2-(Pyrrolidin-2-yl)-1,3-oxazole hydrochloride is a heterocyclic compound characterized by the presence of both a pyrrolidine and an oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. The chemical formula for 2-(pyrrolidin-2-yl)-1,3-oxazole is , with a molecular weight of approximately 138.17 g/mol. Its IUPAC name is 2-(pyrrolidin-2-yl)oxazole, and it is often utilized as a building block in organic synthesis.
The compound is classified under oxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom. Oxazoles can exhibit various biological activities, making them significant in pharmaceutical research. The hydrochloride form indicates that the compound has been protonated with hydrochloric acid, enhancing its solubility and stability for various applications.
The synthesis of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride typically involves cyclization reactions of suitable precursors. Several methods have been documented for synthesizing oxazole derivatives, including:
The specific conditions for synthesizing 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride include using appropriate solvents and catalysts to facilitate cyclization while minimizing side reactions .
The molecular structure of 2-(pyrrolidin-2-yl)-1,3-oxazole features a pyrrolidine ring attached to an oxazole ring. The structural formula can be represented as follows:
This structure indicates the connectivity between the nitrogen atoms and the cyclic arrangements within the molecule. The compound's three-dimensional conformation can significantly influence its biological activity.
The reactivity of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can be attributed to the functional groups present in its structure. Key chemical reactions include:
These reactions are crucial for developing derivatives with enhanced pharmacological properties .
The mechanism of action for compounds like 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride often involves interactions with biological targets such as receptors or enzymes. While specific data on this compound's mechanism may be limited, similar oxazoles have been shown to act on:
Understanding these interactions at a molecular level is essential for predicting biological activity .
The physical properties of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride include:
Key chemical properties include:
These properties are critical for determining appropriate storage conditions and potential applications in synthesis .
The primary applications of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride include:
The versatility of this compound underscores its significance in both academic research and industrial applications .
The 2-(pyrrolidin-2-yl)-1,3-oxazole scaffold exemplifies strategic molecular hybridization in drug design, merging two privileged heterocycles with complementary pharmacophoric properties. The oxazole ring contributes a π-deficient aromatic system with hydrogen-bond acceptor capacity at the oxazole nitrogen (N1) and C2 carbon, enhancing target engagement through dipole-dipole interactions and π-stacking. Concurrently, the pyrrolidine moiety provides a saturated, sp³-rich environment that elevates three-dimensional complexity and enables extensive vector exploration in binding pockets [5]. This hybrid architecture demonstrates significant bioisosteric versatility: The oxazole's 1,3-azole ring can mimic ester or amide functionalities while resisting hydrolytic degradation—a critical advantage for improving metabolic stability in peptide-like compounds. The hydrochloride salt further enhances solubility and bioavailability through salt formation with the pyrrolidine nitrogen [1] [6].
Table 1: Physicochemical Comparison of Hybrid Scaffold Components
Molecular Feature | Pyrrolidine | 1,3-Oxazole | Hybrid Scaffold |
---|---|---|---|
Dipole Moment (D) | 1.41 | 1.60-2.10* | ~3.51 (calculated) |
LogP | 0.46 | 1.10* | 1.56 (estimated) |
PSA (Ų) | 16.46 | 26.02* | ~42.48 |
H-Bond Acceptors | 1.5 | 2 | 3.5 |
H-Bond Donors | 1.0 | 0 | 1.0 (HCl salt) |
Stereocenters | 1 (C2) | 0 | 1 (pyrrolidine C2) |
*Typical values for unsubstituted heterocycles [5] [4] |
In drug discovery contexts, this scaffold serves as a rigid semi-rigid linker that spatially orients substituents while maintaining favorable ligand efficiency metrics. The oxazole's bioisosteric equivalence to carboxylate groups is evidenced in protease inhibitors like prolyl oligopeptidase (PREP) ligands, where nonpeptidic oxazoles maintain nanomolar inhibition despite lacking traditional peptide bonds [6]. Similarly, the pyrrolidine nitrogen—typically protonated under physiological conditions—mimics ammonium groups in neurotransmitters, enabling CNS penetration in neuroactive compounds [5].
The stereogenic C2 carbon in the pyrrolidine ring introduces critical chirality that dictates binding affinity and selectivity through three-dimensional complementarity with asymmetric binding sites. Enantiomers of this scaffold exhibit divergent biological profiles due to differential interactions with chiral protein domains. In PREP inhibitors, the (S)-configured proline-derived analogues show 5-10 fold higher target affinity than their (R)-counterparts, attributed to optimal hydrogen bonding with catalytic Ser554 and accommodation within the S2 subsite [6]. The pyrrolidine ring's nitrogen basicity (pKₐ ~11.3 for secondary amines) is modulated upon salt formation, converting it into a cationic anchor for ionic interactions with aspartate or glutamate residues in target proteins [5].
Table 2: Stereochemistry-Dependent Activity in Pyrrolidine-Oxazole Derivatives
Compound | C2 Configuration | PREP IC₅₀ (nM) | αSyn Dimerization Reduction (%) |
---|---|---|---|
HUP-55 | (S) | 12.8 | 78.4 |
HUP-55 Enantiomer | (R) | 143.6 | 22.1 |
Analog 3 | (S) | 18.3 | 75.9 |
Analog 3 Enantiomer | (R) | 210.5 | 18.7 |
Data representative of cellular assays at 10µM [6] |
The pyrrolidine's puckering dynamics further enable adaptive binding through pseudorotation (Section 1.3), allowing the protonated nitrogen to sample distinct spatial orientations without breaking bonds. This flexibility is exploited in kinase inhibitors where the scaffold adopts multiple binding modes across kinase subfamilies. For instance, in Abl1 inhibitors, the (S)-enantiomer positions the oxazole toward the hinge region, forming a critical hydrogen bond with Met318, while the (R)-enantiomer orients it suboptimally toward solvent-exposed regions [5].
Pyrrolidine's non-planar ring system undergoes rapid pseudorotation, interconverting between envelope (C₂- or C₃-exo) and half-chair conformations with energy barriers of ~5-10 kcal/mol. This dynamic behavior allows the 2-(pyrrolidin-2-yl)-1,3-oxazole scaffold to sample multiple low-energy conformers that preorganize for target binding. Nuclear magnetic resonance (NMR) studies indicate that substituents at C2 and C5 of pyrrolidine dictate preferred puckering amplitudes: Unsubstituted C2 favors C₃-endo conformers (θ₂ ≈ -10° to -15°), while C2-aryl groups shift equilibrium toward C₂-exo states (θ₂ ≈ +35°) [5]. The oxazole ring restricts adjacent bond rotation, biasing the pyrrolidine toward conformations where the oxazole plane is perpendicular to the pyrrolidine ring—a geometry that minimizes steric clash between oxazole C5-hydrogen and pyrrolidine C3-hydrogens [6].
Table 3: Conformational Preferences and Biological Activity Relationships
Pyrrolidine Substituent | Dominant Conformer | Pseudorotation Phase Angle (P) | PREP Kᵢ (nM) |
---|---|---|---|
H (unsubstituted) | C₃-endo | 0-18° | 12.8 |
2-Cyanomethyl | C₂-exo | 36-45° | 8.2 |
2-Phenyl | Twist-boat | 90-120° | 142.6 |
3,3-Difluoro | Half-chair | 54° | 6.9 |
Conformational analysis via NMR and computational modeling [5] [6] |
In protein-ligand complexes, pseudorotation enables induced-fit binding: The scaffold initially engages targets in high-energy conformations (e.g., C₄-exo) that relax to low-energy states (C₂-exo) upon complex stabilization. This conformational adaptability is critical for modulating protein-protein interactions (PPIs), as demonstrated in PREP inhibition, where dynamic binding restores α-synuclein homeostasis. Oxazole-containing PREP inhibitors like HUP-55 exhibit 50-fold greater PPI modulation than rigid analogues due to their ability to sample conformations compatible with PREP's open/closed states [6]. Similarly, in CNS targets, pseudorotation enhances blood-brain barrier penetration by enabling transient polar surface area reduction (<70 Ų) during membrane diffusion [5].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: